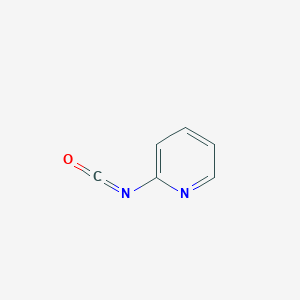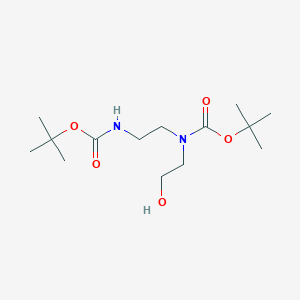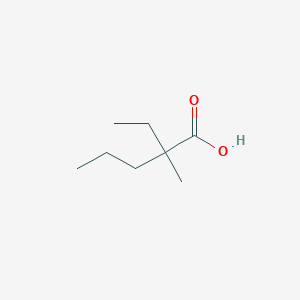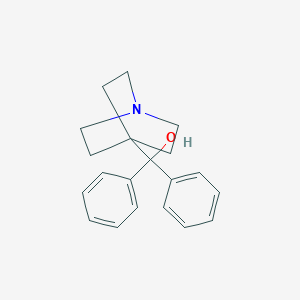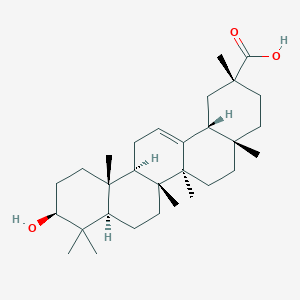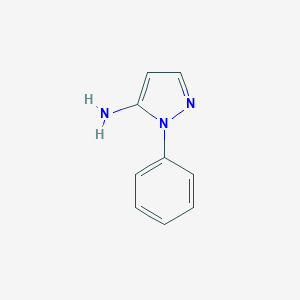
N-Boc-3-(4-cyanophenyl)oxaziridine
Übersicht
Beschreibung
“N-Boc-3-(4-cyanophenyl)oxaziridine” is a laboratory chemical . It is also known as "tert-butyl (3S)-3-(4-cyanophenyl)oxaziridine-2-carboxylate" .
Molecular Structure Analysis
The molecular formula of “N-Boc-3-(4-cyanophenyl)oxaziridine” is C13H14N2O3 . The IUPAC name is "tert-butyl (3S)-3-(4-cyanophenyl)oxaziridine-2-carboxylate" .
Physical And Chemical Properties Analysis
“N-Boc-3-(4-cyanophenyl)oxaziridine” is a solid substance . Its molecular weight is 246.27 g/mol . It is soluble in ether, methylene chloride, and chloroform .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-Boc-3-(4-cyanophenyl)oxaziridine: is a versatile reagent in organic synthesis, particularly in the transfer of the N-Boc group to N- and C-nucleophiles . This process is crucial for protecting amines in multi-step synthetic routes, allowing for selective reactions to occur without interference from other functional groups.
Safety and Hazards
“N-Boc-3-(4-cyanophenyl)oxaziridine” is harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of contact, wash with plenty of soap and water. If swallowed or inhaled, seek medical attention .
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(4-cyanophenyl)oxaziridine | |
CAS RN |
158807-35-3, 150884-56-3 | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-Boc-3-(4-cyanophenyl)oxaziridine in organic synthesis?
A1: N-Boc-3-(4-cyanophenyl)oxaziridine serves as an efficient reagent for transferring a N-Boc group to both nitrogen and carbon nucleophiles. [] This makes it particularly useful for synthesizing N-Boc-protected hydrazines from primary and secondary amines, and N-Boc-amino derivatives from enolates. []
Q2: How does the structure of N-Boc-3-(4-cyanophenyl)oxaziridine relate to its reactivity?
A2: The oxaziridine ring in BCPO contains a strained three-membered ring with a relatively weak nitrogen-oxygen bond. [] This makes the nitrogen atom electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing 4-cyanophenyl group further enhances the electrophilicity of the nitrogen, promoting its reactivity towards nucleophilic attack. []
Q3: What are the stability characteristics of N-Boc-3-(4-cyanophenyl)oxaziridine?
A4: N-Boc-3-(4-cyanophenyl)oxaziridine exists in solution as a mixture of trans and cis isomers due to the slow inversion of the pyramidal nitrogen atom (ΔG‡cis-trans ca. 17 kcal mol−1 at 300 K). [] The compound is air-stable, and its decomposition products are nitrogen oxides, carbon monoxide, and carbon dioxide. [] It is available as a white to slightly beige crystalline powder with a purity greater than 98%. []
Q4: Has N-Boc-3-(4-cyanophenyl)oxaziridine been used in enantioselective synthesis?
A5: Yes, N-Boc-3-(4-cyanophenyl)oxaziridine has been successfully used for the enantioselective synthesis of protected α-aminoketones. [] This was achieved through the electrophilic amination of enantiopure α-silyl ketones with BCPO, followed by the removal of the silyl directing group. [] This method yielded N-Boc protected α-aminoketones with moderate enantiomeric purity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




